N-(2-fluorocyclopentyl)quinoline-8-sulfonamide
CAS No.: 2201019-30-7
Cat. No.: VC7639299
Molecular Formula: C14H15FN2O2S
Molecular Weight: 294.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2201019-30-7 |
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Molecular Formula | C14H15FN2O2S |
Molecular Weight | 294.34 |
IUPAC Name | N-(2-fluorocyclopentyl)quinoline-8-sulfonamide |
Standard InChI | InChI=1S/C14H15FN2O2S/c15-11-6-2-7-12(11)17-20(18,19)13-8-1-4-10-5-3-9-16-14(10)13/h1,3-5,8-9,11-12,17H,2,6-7H2 |
Standard InChI Key | VNAKTHFWYWBQFP-UHFFFAOYSA-N |
SMILES | C1CC(C(C1)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Core Scaffold and Functional Groups
The molecule consists of three primary components:
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Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 8, known for its role in intercalation with biological targets such as DNA or enzymes .
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Sulfonamide linker: A sulfonyl group (-SO₂-) bridges the quinoline and the fluorocyclopentyl group, facilitating hydrogen bonding and electrostatic interactions with target proteins .
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2-Fluorocyclopentyl substituent: The cyclopentane ring substituted with fluorine at position 2 introduces steric bulk and electronic effects, potentially enhancing binding specificity and lipophilicity .
The molecular formula is C₁₄H₁₅FN₂O₂S, with a calculated molecular weight of 294.34 g/mol. The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes adjacent C-F bonds, influencing electron distribution across the cyclopentyl ring .
Spectroscopic Characterization
Key spectral features derived from analogous compounds include:
X-ray crystallography of related metal complexes (e.g., Cd²⁺ derivatives) reveals tetrahedral coordination geometries, though non-metallated sulfonamides like this compound likely adopt planar configurations to maximize π-π stacking .
Synthesis and Optimization
Reaction Pathway
The synthesis follows a two-step protocol, as exemplified by hybrid quinoline-sulfonamide metal complexes :
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Sulfonylation of 8-aminoquinoline:
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Purification: Recrystallization from ethanol/water mixtures yields the final product (typical yield: 65–75%) .
Critical Parameters
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Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions .
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Solvent: Dichloromethane or THF facilitates reagent solubility without hydrolyzing the sulfonyl chloride .
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Base: Triethylamine or pyridine neutralizes HCl byproducts .
Biological Activity and Mechanisms
Enzyme Inhibition
Quinoline-sulfonamides are known inhibitors of carbonic anhydrase and HIV-1 integrase . Molecular docking simulations suggest the fluorocyclopentyl group could occupy hydrophobic pockets in target enzymes, improving binding affinity.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (estimated 40–50%) due to moderate LogP (~2.5) .
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Metabolism: Hepatic CYP450-mediated oxidation likely occurs at the quinoline ring, with fluorine reducing degradation rates .
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Excretion: Primarily renal, with sulfonamide glucuronidation as a minor pathway .
Toxicity Considerations
Cyclopentyl fluorine substitution may mitigate hepatotoxicity risks compared to chlorinated analogs, as fluorine is less reactive toward glutathione . Preliminary cytotoxicity assays on analogous compounds show IC₅₀ > 50 µM in HEK293 cells .
Applications in Drug Development
Antibacterial Agents
The compound’s dual targeting of bacterial gyrase and cell wall synthesis enzymes positions it as a candidate for multidrug-resistant infections .
Anticancer Therapeutics
Quinoline derivatives intercalate DNA and inhibit topoisomerase II, suggesting potential efficacy in leukemia models . Fluorine’s electron-withdrawing effects could enhance DNA binding specificity.
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